2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile
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Overview
Description
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine, fluorine, and methyl groups, as well as a cyclopropylacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 3-methylpyridine, followed by halogenation to introduce the chlorine and fluorine substituents.
Cyclopropylacetonitrile Introduction: The cyclopropylacetonitrile group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the cyclopropylacetonitrile moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter substituents on the pyridine ring.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents on the pyridine ring.
Scientific Research Applications
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Material Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism by which 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile
- 2-(5-Fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile
- 2-(4-Chloro-5-fluoro-2-methylpyridin-3-yl)-2-cyclopropylacetonitrile
Uniqueness
Compared to similar compounds, 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms on the pyridine ring, along with the cyclopropylacetonitrile group, provides distinct properties that can be advantageous in various applications.
Properties
IUPAC Name |
2-(4-chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2/c1-6-10(12)9(13)5-15-11(6)8(4-14)7-2-3-7/h5,7-8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNSFPJOYYLZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C(C#N)C2CC2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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